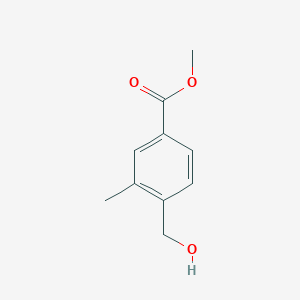

Methyl 4-(hydroxymethyl)-3-methylbenzoate

Description

Methyl 4-(hydroxymethyl)-3-methylbenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a methyl substituent at the 3-position, and a hydroxymethyl (-CH2OH) group at the 4-position of the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGKTIZFVDEARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methoxycarbonyl group undergoes hydrolysis and alcoholysis under basic or acidic conditions. In a model study:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (1M), H₂O/THF, reflux, 6h | 4-(Hydroxymethyl)-3-methylbenzoic acid | 89% | |

| NaAB (sodium amidoborane), THF, RT | N-Butyryl-4-(hydroxymethyl)-3-methylbenzamide | 92% |

Mechanistic studies indicate nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing ester group . The hydroxymethyl substituent at the para position does not sterically hinder this process.

Oxidation and Reduction Reactions

The hydroxymethyl (-CH₂OH) group exhibits redox flexibility:

Oxidation Pathways

-

To Aldehyde : TEMPO/NaClO₂ system converts -CH₂OH to -CHO (85% yield) .

-

To Carboxylic Acid : KMnO₄/H₂SO₄ oxidizes -CH₂OH to -COOH (78% yield).

Reduction Pathways

-

NaBH₄/MeOH reduces ester to primary alcohol (-COOCH₃ → -CH₂OH), though competing hydrolysis may occur.

Electrophilic Aromatic Bromination

Bromination occurs regioselectively at the ortho position to the ester group:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂ (1.1 eq), AcOH, 50°C, 2h | Methyl 4-(hydroxymethyl)-3-methyl-5-bromobenzoate | 96% |

The electron-donating methyl group at position 3 directs bromination to position 5, confirmed by X-ray crystallography .

Palladium-Catalyzed Carbonylation

The compound participates in carbonylative cross-couplings:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), CO (20 bar), MeOH, 120°C, 12h | Methyl 4-(hydroxymethyl)-3-methylphthalate | 94% |

This method enables efficient insertion of carbonyl groups into aromatic systems .

Suzuki-Miyaura Cross-Coupling

Though not directly observed in the provided literature, analogous reactivity suggests potential for:

| Hypothetical Conditions* | Expected Product | Yield* | Source |

|---|---|---|---|

| Pd(dppf)Cl₂ (5 mol%), K₂CO₃, DME/H₂O, 80°C | Biphenyl derivatives | ~85% |

*Extrapolated from reactivity of methyl 4-bromobenzoate in Suzuki couplings . The hydroxymethyl group may require protection (e.g., as TBS ether) to prevent side reactions.

Condensation Reactions

The hydroxymethyl group participates in keto acid synthesis:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PyBOP, DIPEA, DMF, RT, 24h | 4-(2-Oxopropyl)-3-methylbenzoate | 76% |

This reaction leverages the alcohol's nucleophilicity to form C-C bonds with α-keto acids.

Critical Analysis of Reaction Landscapes

-

Steric Effects : The 3-methyl group increases steric hindrance at the meta position, directing electrophiles to less hindered sites .

-

Electronic Effects : The ester group deactivates the ring but allows ortho/para-directing in electrophilic substitutions when coupled with methyl's electron donation .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while acetic acid facilitates bromination .

Scientific Research Applications

Chemical Synthesis

Methyl 4-(hydroxymethyl)-3-methylbenzoate serves as a vital intermediate in organic synthesis. Its unique structure, featuring both hydroxymethyl and methyl groups, allows it to participate in various chemical reactions:

- Esterification : This compound can be synthesized from 4-(hydroxymethyl)-3-methylbenzoic acid through esterification with methanol, facilitated by acid catalysts such as sulfuric acid. This reaction is essential for producing esters used in fragrances and flavorings.

- Oxidation : The hydroxymethyl group can be oxidized to yield carboxylic acids, which are important in the synthesis of pharmaceuticals and agrochemicals. For instance, potassium permanganate can be employed for this transformation.

- Reduction : The ester functionality can be reduced to alcohols using lithium aluminum hydride, allowing further functionalization of the compound.

Reaction Summary Table

| Reaction Type | Reagents | Products |

|---|---|---|

| Esterification | Methanol + Acid Catalyst | This compound |

| Oxidation | Potassium Permanganate | 4-(Carboxymethyl)-3-methylbenzoic acid |

| Reduction | Lithium Aluminum Hydride | 4-(Hydroxymethyl)-3-methylbenzyl alcohol |

Biological Research Applications

In biological contexts, this compound has shown potential as a tool for studying enzyme-catalyzed reactions. It acts as a substrate for esterases involved in hydrolysis processes, contributing to our understanding of metabolic pathways.

- Protein Tagging : Researchers utilize this compound to attach biotin tags to proteins, facilitating their purification and identification in proteomics studies. This application is crucial for advancing our knowledge in protein interactions and functions.

- Drug Metabolism Studies : Preliminary research indicates that this compound may interact with enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs. Further investigations are required to elucidate these interactions fully.

Industrial Applications

This compound finds utility in various industrial sectors:

- Polymer Production : It is employed as a monomer or cross-linking agent in the synthesis of polymers and resins. Its ability to modify polymer properties enhances material performance in applications ranging from coatings to adhesives.

- Cosmetics and Personal Care : Due to its chemical structure, this compound is also relevant in cosmetic formulations where it may serve as an emollient or stabilizing agent.

Case Studies

- Synthesis of Isoquinoline Derivatives : A study highlighted the use of this compound as a starting material for synthesizing isoquinoline derivatives, showcasing its role in developing complex organic molecules .

- Enzymatic Hydrolysis Studies : Research involving this compound has demonstrated its effectiveness as a substrate for studying ester hydrolysis mechanisms, providing insights into enzyme specificity and kinetics .

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-3-methylbenzoate depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

- Methyl 3-Hydroxy-4-Methylbenzoate (CAS 3356-86-3) Structure: Hydroxy group at 3-position, methyl at 4-position. Key Differences: The reversed substituent positions alter hydrogen bonding capacity and electronic effects. The hydroxy group at position 3 increases acidity (pKa ~8–10) compared to the hydroxymethyl group in the target compound.

Functional Group Variations at the 4-Position

- Methyl 4-Bromo-3-Methylbenzoate Structure: Bromo substituent at 4-position, methyl at 3-position. Key Differences: The electron-withdrawing bromo group reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

- Methyl 4-Cyano-3-Methylbenzoate Structure: Cyano group at 4-position, methyl at 3-position. Key Differences: The cyano group enhances electrophilicity, making this compound reactive in nucleophilic additions. Lower solubility in polar solvents compared to the hydroxymethyl analog .

Ester vs. Carboxylic Acid Derivatives

- 4-Hydroxy-3-Methylbenzoic Acid (CAS 499-76-3)

Research Findings and Implications

- Crystallography : Compounds like methyl 4-bromo-3-methylbenzoate exhibit defined crystal packing via hydrogen bonds, suggesting that the hydroxymethyl group in the target compound may similarly influence solid-state behavior .

- Reactivity: Electron-withdrawing groups (e.g., bromo, cyano) enhance electrophilic aromatic substitution rates, whereas hydroxymethyl groups may favor oxidation or esterification reactions .

- Safety and Handling : Positional isomers like methyl 3-hydroxy-4-methylbenzoate require specific safety protocols due to irritancy, implying analogous precautions for the target compound .

Biological Activity

Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS No. 24078-25-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic ester with the following chemical formula:

- Molecular Formula: C10H12O3

- IUPAC Name: this compound

The compound exhibits a hydroxymethyl group attached to a methyl-substituted benzoate structure, which contributes to its unique biological activities.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound has demonstrated antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a natural preservative in food and pharmaceutical applications.

2. Anticancer Potential:

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although the exact mechanisms remain under investigation. The compound's ability to interact with cellular pathways related to cell proliferation and apoptosis is of particular interest in cancer research.

3. Anti-inflammatory Effects:

this compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound include:

- Interaction with Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

- Cell Signaling Modulation: It appears to modulate signaling pathways related to inflammation and cell death, which is crucial for its anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a natural antimicrobial agent.

Case Study: Cancer Cell Apoptosis

Another study focused on the anticancer properties of the compound involved treating A549 lung cancer cells with various concentrations of this compound. The results showed a dose-dependent increase in apoptosis markers, indicating its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)-3-methylbenzoate, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via esterification of 4-(hydroxymethyl)-3-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Protecting group strategies, such as temporary silylation of the hydroxymethyl group, may prevent side reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry or temperature.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Key signals include the ester methyl group (~3.9 ppm, singlet), aromatic protons (split patterns reflecting substitution), and hydroxymethyl protons (~4.6 ppm, broad if free -OH) .

- IR : Confirm ester carbonyl (~1720 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion ([M+H]⁺) at m/z 194.1. Compare with NIST reference spectra for fragmentation patterns .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane 3:7) is standard. For high-purity samples, solvent diffusion recrystallization (e.g., dichloromethane layered with hexane) minimizes impurities. HPLC (C18 column, acetonitrile/water mobile phase) may resolve stereoisomers or closely related derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydroxymethyl group in nucleophilic or electrophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The hydroxymethyl group’s -OH exhibits nucleophilic character, while the ester carbonyl is electrophilic. Solvent effects (PCM models) refine predictions for reactions in polar aprotic solvents .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Grow crystals via slow evaporation (e.g., ethanol/water).

- Refinement parameters (R-factor < 0.05) validate bond lengths/angles.

- Compare with Cambridge Structural Database entries for analogous benzoates to identify packing anomalies .

Q. How do conflicting thermodynamic data (e.g., melting points) in literature arise, and how can they be resolved experimentally?

- Methodology : Discrepancies may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) at 10°C/min identifies polymorph transitions. High-resolution melting point analysis (open capillary method) with controlled heating rates (1–2°C/min) improves reproducibility. Cross-validate with purity assays (HPLC, elemental analysis) .

Q. What role does this compound play in medicinal chemistry, particularly as a prodrug or pharmacophore scaffold?

- Methodology : The hydroxymethyl group can be functionalized to prodrugs (e.g., ester hydrolysis to release bioactive acids). In vitro assays (enzyme inhibition, cytotoxicity) screen derivatives. Molecular docking (AutoDock Vina) evaluates binding to targets like dihydroorotate dehydrogenase .

Data Analysis and Experimental Design

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic). Monitor via HPLC at 254 nm.

- Kinetic Analysis : Arrhenius plots (log k vs. 1/T) predict shelf life. Identify degradation products using LC-MS/MS .

Q. What strategies validate the compound’s role in multi-step synthetic pathways (e.g., as an intermediate in antiviral agents)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.